5-(4-Chlorophenyl)-2-(2,4-difluorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazole
Description
5-(4-Chlorophenyl)-2-(2,4-difluorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazole is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a difluorophenyl group, and a thiophene ring, all connected to a dihydropyrazole core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-(2,4-difluorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2N2S/c20-13-5-3-12(4-6-13)16-11-18(19-2-1-9-25-19)24(23-16)17-8-7-14(21)10-15(17)22/h1-10,18H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRSYHSHQMOSDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)F)F)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(4-Chlorophenyl)-2-(2,4-difluorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Introduction of the thiophene ring: This step involves the coupling of the pyrazole intermediate with a thiophene derivative, often using palladium-catalyzed cross-coupling reactions.
Addition of the chlorophenyl and difluorophenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions, where the pyrazole-thiophene intermediate reacts with chlorobenzene and difluorobenzene under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing flow microreactor systems for more efficient and sustainable synthesis .
Chemical Reactions Analysis
5-(4-Chlorophenyl)-2-(2,4-difluorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include halogens, metal catalysts, and organic solvents. The major products formed from these reactions depend on the specific conditions and reagents employed .
Scientific Research Applications
5-(4-Chlorophenyl)-2-(2,4-difluorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2-(2,4-difluorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
When compared to similar compounds, 5-(4-Chlorophenyl)-2-(2,4-difluorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazole stands out due to its unique combination of functional groups. Similar compounds include:
- 5-(4-Chlorophenyl)-2-phenyl-3-thiophen-2-yl-3,4-dihydropyrazole
- 5-(4-Chlorophenyl)-2-(2,4-difluorophenyl)-3-thiophen-2-yl-pyrazole
- 5-(4-Chlorophenyl)-2-(2,4-difluorophenyl)-3-thiophen-2-yl-1,2-dihydropyrazole
These compounds share structural similarities but differ in specific functional groups or the degree of saturation in the pyrazole ring, which can lead to variations in their chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
